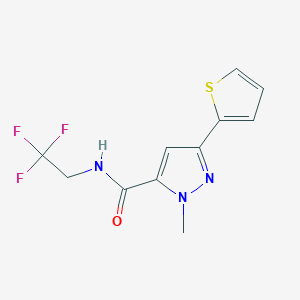

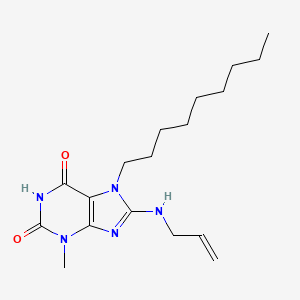

3-((4-fluorophenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-fluorophenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide, commonly known as AZD-8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth and proliferation. The dysregulation of mTOR signaling has been implicated in the development of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Protease Inhibition

The compound has been studied for its role in inhibiting serine, cysteine, and threonine proteases. Such inhibitors have applications in studying enzyme mechanisms, therapeutic agent development, and disease treatment research (Powers et al., 2002).

Kinase Inhibition

Research on similar structures has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the potential of such compounds in cancer therapy (Schroeder et al., 2009).

Reaction Mechanisms

Studies have explored the reactions of azetidine-containing compounds with sulfenyl and sulfinyl chlorides, leading to the formation of sulfenamides and sulfinamides, which possess an azetidine ring. These reactions provide insights into synthetic strategies for developing novel chemical entities (Mlostoń et al., 2008).

Ion Uptake and Release in Plants

Azetidine-2-carboxylic acid, a related compound, has been used to investigate the relationship between protein synthesis and ion transport in plants, offering a window into understanding how structural analogs might affect biological systems (Pitman et al., 1977).

Antibacterial and Antifungal Activities

Pyrimidine-azetidinone analogs have been synthesized and evaluated for their antimicrobial and antitubercular activities, highlighting the compound's potential in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Enzyme Inhibition for Tuberculosis Treatment

Sulfonamides incorporating the compound's motifs have shown effectiveness as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, indicating their potential in developing treatments for tuberculosis with a novel mechanism of action (Ceruso et al., 2014).

Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives has demonstrated significant antiproliferative activities against certain cancer cell lines, suggesting the compound's relevance in cancer research (Mert et al., 2014).

Fluorescent Chemosensor Development

A phenoxazine-based fluorescent chemosensor capable of detecting Cd2+ and CN− ions has been developed, illustrating the compound's utility in environmental monitoring and bio-imaging applications (Ravichandiran et al., 2020).

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c20-16-8-10-17(11-9-16)26(24,25)18-13-22(14-18)19(23)21-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQIRTAGNIJLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)

![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)